1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione
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Overview
Description
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is a synthetic organic compound that belongs to the indoline family. This compound is characterized by its unique structure, which includes an indoline core substituted with a benzyl group containing an isopentyloxy moiety and a methyl group at specific positions. The compound’s distinct chemical structure imparts unique properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group with the isopentyloxy substituent can be introduced via Friedel-Crafts alkylation, where the indoline core reacts with a benzyl halide in the presence of a Lewis acid catalyst.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, such as alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties, which may exhibit biological activity.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.
Comparison with Similar Compounds
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione can be compared with similar compounds, such as:
Indoline-2,3-dione: Lacks the benzyl and isopentyloxy substituents, resulting in different reactivity and applications.
7-Methylindoline-2,3-dione: Similar core structure but without the benzyl group, affecting its chemical behavior and biological activity.
1-Benzylindoline-2,3-dione: Contains the benzyl group but lacks the isopentyloxy substituent, leading to variations in its properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
7-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-12-25-18-10-5-4-8-16(18)13-22-19-15(3)7-6-9-17(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKTRUHFQRQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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